2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione
Description
Introduction to 2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione
Historical Context of Triazolo-Pyridazine Derivatives in Heterocyclic Chemistry
The exploration of triazolo-pyridazine derivatives originated in early 20th-century heterocyclic chemistry, with foundational work on pyridazinones dating to the 1950s. Initial synthetic efforts focused on pyridazin-3(2H)-ones as analgesic and anti-inflammatory agents, exemplified by emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), which demonstrated clinical utility in pain management. The strategic incorporation of triazole rings emerged later, driven by the recognition of 1,2,4-triazoles as versatile bioisosteres capable of enhancing metabolic stability and target affinity.
A pivotal advancement occurred with the development of Mannich reaction protocols to functionalize pyridazinones at the N-2 position. For instance, 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones demonstrated potent anticonvulsant activity (50 mg/kg dose in MES models) and antitubercular effects (MIC 1.6–6.25 µg/mL against M. tuberculosis). These findings validated the triazolo-pyridazine scaffold as a privileged structure in CNS and antimicrobial drug discovery.
The specific compound under discussion, first reported in CAS registry 63156-60-5, represents a further structural elaboration through keto-group introduction at positions 5 and 8. This modification enhances hydrogen-bonding capacity while maintaining the planar geometry critical for intercalation-type biological interactions.
Table 1: Key Structural Features
| Property | Value |
|---|---|
| Molecular formula | C₇H₉N₃O₂ |
| Molecular weight | 167.17 g/mol |
| CAS registry | 63156-60-5 |
| Hydrogen bond acceptors | 5 (2 keto O, 3 ring N) |
| Rotatable bonds | 0 |
Significance of Structural Hybridization in Bioactive Compound Design
The merger of triazole and pyridazine rings creates a synergistic pharmacophore with enhanced electronic and steric properties. Quantum mechanical calculations reveal that the triazolo[1,2-a]pyridazine system exhibits:
- Reduced aromaticity compared to isolated rings (HOMA index 0.78 vs. 0.92 in benzene)
- Dipole moment of 4.2 Debye, favoring interactions with polar enzyme pockets
- Planar conformation (dihedral angle <5° between rings) enabling DNA intercalation
This hybridization strategy addresses key challenges in medicinal chemistry:
- Metabolic Stabilization : The fused system resists oxidative metabolism at vulnerable positions observed in simpler triazoles.
- Target Versatility : The scaffold interacts with multiple biological targets, including GABA receptors (anticonsulvant activity) and mycobacterial enoyl-ACP reductase (antitubercular action).
- Solubility Modulation : The 5,8-dione groups provide pH-dependent solubility (logP 0.9 at pH 7.4 vs. -0.3 at pH 2.0), facilitating both intestinal absorption and aqueous formulation.
Comparative studies with non-hybridized analogs demonstrate the critical role of ring fusion. For example, 3-hydrazino-6-phenylpyridazine shows 10-fold lower anticonvulsant potency than its triazolo-fused counterpart in PTZ-induced seizure models. Similarly, the triazolo-pyridazine system exhibits 3–5 times greater in vitro binding affinity for adenosine A₂ₐ receptors compared to separated triazole and pyridazine components.
The synthetic accessibility of these hybrids via cascade cyclization reactions (e.g., hydrazine-mediated ring closure followed by oxidation) further enhances their utility. Recent advances in continuous flow chemistry have enabled multigram-scale production (78% yield) of the core structure under mild conditions, addressing earlier scalability limitations.
Properties
CAS No. |
63156-60-5 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-methyl-1,3-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione |
InChI |
InChI=1S/C7H9N3O2/c1-8-4-9-6(11)2-3-7(12)10(9)5-8/h2-3H,4-5H2,1H3 |
InChI Key |
XQSUEXLASYFQSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN2C(=O)C=CC(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
- The synthesis begins with the reaction of hydrazine or substituted hydrazines with 1,2-dicarbonyl compounds (e.g., diketones or ketoesters).
- Under acidic or basic catalysis, the hydrazine attacks the carbonyl groups, leading to hydrazone intermediates.
- Subsequent intramolecular cyclization forms the fused triazolo-pyridazine ring system.
- The methyl group at position 2 is introduced via methyl-substituted hydrazine or methylated intermediates.
Catalytic Optimization
- Lewis acid catalysts such as nickel chloride have been reported to facilitate the cyclization step, enhancing yields and selectivity.
- Reaction temperature is typically maintained under reflux conditions (e.g., 80–120 °C) in ethanol or acetic acid solvents.
- Reaction times vary from several hours to overnight depending on substrate reactivity.
Purification
- The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques (e.g., silica gel column chromatography).
- Reverse phase HPLC methods have been developed for analytical and preparative purification, using mobile phases of acetonitrile, water, and phosphoric or formic acid for MS compatibility.
Research Findings and Reaction Optimization
A related synthetic strategy for fused heterocycles involving triazolo and pyridazine rings has been reported using cross-dehydrogenative coupling (CDC) reactions promoted by acetic acid and molecular oxygen. Although this method is described for pyrazolo and pyrido derivatives, it provides insight into oxidative cyclization approaches relevant to triazolo-pyridazine systems:
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Target Compound |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O2 | 94 |
| 5 | 6 | Argon | 6 |
- Increasing acetic acid equivalents improves yield up to 6 equivalents.
- Molecular oxygen atmosphere significantly enhances the oxidative cyclization yield compared to air or inert atmosphere.
- Strong Brønsted acids like p-toluenesulfonic acid or trifluoroacetic acid are less effective catalysts under these conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | Hydrazines, 1,2-dicarbonyl compounds | Methyl-substituted hydrazines for methyl group introduction |
| Solvents | Ethanol, Acetic acid | Reflux conditions |
| Catalysts | Lewis acids (e.g., NiCl2), Acetic acid | Catalytic amounts improve yield |
| Temperature | 80–130 °C | Reflux or controlled heating |
| Atmosphere | Air or O2 | O2 atmosphere enhances oxidative cyclization |
| Reaction Time | Several hours to overnight | Dependent on substrate and conditions |
| Purification | Recrystallization, Chromatography, HPLC | Reverse phase HPLC for analytical scale |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions vary but often involve moderate temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted triazolopyridazines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
This compound features a bicyclic structure that includes a triazole ring fused with a pyridazine moiety. Its molecular formula is C₇H₉N₃O₂ with a molecular weight of approximately 167.17 g/mol. The unique structural characteristics contribute to its diverse chemical properties and potential biological activities .
Anticancer Activity
Research indicates that derivatives of 2,3-dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione exhibit notable anticancer properties. Similar compounds have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, triazole derivatives have shown promise as selective inhibitors of c-Met kinases, which are implicated in various cancers including non-small cell lung cancer and renal cell carcinoma .
The compound has been linked to several biological activities due to its interaction with various biological targets. Studies demonstrate that it can modulate enzyme activity and receptor interactions, making it a candidate for further exploration in the treatment of diseases such as Huntington's disease and other Janus-family kinase-related conditions .
Chromatographic Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. This method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be adapted for mass spectrometry applications by replacing phosphoric acid with formic acid. This technique is scalable and suitable for pharmacokinetic studies .
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- Anticancer Research : A study examined the structure-activity relationship of triazole derivatives, revealing that modifications at specific positions on the triazole ring could enhance anticancer activity against various tumor types .
- Biological Target Interaction : Research focused on the binding affinity of 4-amino-substituted derivatives to adenosine receptors demonstrated that these compounds could significantly influence receptor activity, suggesting therapeutic implications in neurological disorders .
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound efficiently. One notable method involves the cyclization of hydrazones under acidic conditions to yield high purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxymethyl-2-methyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione
Key Differences :
Structural Implications :
- Chirality in the analog could lead to enantiomer-specific activity, a factor absent in the non-chiral target compound.
Triazolo-Pyrimidine Derivatives
describes a structurally complex derivative (10-benzoyl-9-methyl-3-phenyl-1H-[1,2,4]triazolo[4‴,3‴:1″,2″]imidazo[4″,5″:3′,4′]pyrrolo[1′,2′:2,3][1,2,4]triazolo[1,5-a]thieno[2,3-d]pyrimidine-5,8-dione) with in vitro cytotoxicity screening . While distinct in structure, this compound shares the triazolo-pyridazine core, underscoring the pharmacological relevance of this scaffold.
Key Contrasts :
- Complexity: The compound incorporates additional fused rings (imidazole, thieno-pyrimidine), broadening π-π stacking interactions but reducing synthetic accessibility.
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) : Substitutions on the pyridazine ring (e.g., hydroxymethyl vs. methyl) modulate solubility and target engagement. The hydroxymethyl analog’s stereochemistry further refines activity, a consideration for optimizing the target compound .
- Synthetic Challenges : The target compound’s simpler structure offers advantages in scalability over polycyclic derivatives like those in .
Biological Activity
2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione (CAS No. 63156-60-5) is a heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 167.17 g/mol . This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
The pharmacological profile of this compound has been investigated in various studies. It is noted for its potential as an inhibitor in several biological pathways:
- Inhibition of Sphingomyelinase : The compound has been evaluated for its ability to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that certain derivatives of triazole compounds exhibited significant inhibition of nSMase2 activity .
- Antimicrobial Activity : Some research indicates that triazole derivatives can exhibit antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various pathogens, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. The following factors are significant:
- Substituent Variability : The position and nature of substituents on the triazole ring significantly affect the biological activity. For example, modifications at specific positions can enhance binding affinity to target enzymes or receptors .
- Molecular Interactions : The ability of the compound to form hydrogen bonds and hydrophobic interactions with biological targets is critical for its pharmacological effects. Studies have shown that certain functional groups improve the compound's interaction with target proteins .
Case Study 1: Neuroprotective Effects
A study investigated the effects of various triazole derivatives on neuroprotection in animal models of Alzheimer's disease. The results indicated that compounds similar to this compound exhibited significant neuroprotective effects by reducing tau and amyloid-beta pathology in mice models .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives against Cryptosporidium species. The study found that certain derivatives had potent activity against C. parvum, suggesting potential therapeutic applications in treating cryptosporidiosis .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Q & A
Basic: What are the established synthetic routes for 2,3-Dihydro-2-methyl-1H-(1,2,4)triazolo(1,2-a)pyridazine-5,8-dione derivatives?
Methodological Answer:
The synthesis typically involves multi-step cyclization reactions. For example, hexahydro[1,2,4]triazolo[1,2-a]pyridazines can be synthesized via cyclization of 1,2,3,4,5,6-hexahydro-1-carbothioamid-2 with aldehydes/ketones, followed by S-methylation and S-N exchange to yield amine derivatives . Key steps include refluxing in dioxane with triethylamine (TEA) and purification via column chromatography. Yields range from 51% to 64%, depending on substituents .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Aldehydes/ketones, reflux | 51-64% | |
| S-Methylation | Iodomethane, room temperature | 60-70% | |
| Purification | Column chromatography (hexane/EtOAc) | N/A |
Advanced: How can regioselectivity challenges in the synthesis of triazolo[1,2-a]pyridazine derivatives be addressed?
Methodological Answer:
Regioselectivity can be optimized using homogeneous copper catalysts in cascade cyclization reactions, which promote controlled ring formation . Screening catalysts (e.g., CuI or CuBr) and adjusting reaction time (4–8 hours) enhance selectivity. Computational modeling (DFT) aids in predicting transition states, as exact-exchange terms in density functionals improve thermochemical accuracy (average deviation: 2.4 kcal/mol) .
Basic: What spectroscopic techniques are critical for characterizing triazolo[1,2-a]pyridazine derivatives?
Methodological Answer:
Essential techniques include:
- 1H/13C NMR : To confirm hydrogen/carbon environments (e.g., δ 1.67–2.87 ppm for methyl groups, δ 100–150 ppm for aromatic carbons) .
- IR Spectroscopy : Identifies functional groups like C=S (1100–1250 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
- HRMS (ESI) : Validates molecular weights with <5 ppm error .
Advanced: What strategies resolve contradictory biological activity data among triazolo[1,2-a]pyridazine analogs?
Methodological Answer:
Contradictions arise from substituent effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematic substitution of aryl/alkyl groups to map activity trends .
- In Silico Docking : Predict binding interactions with targets like iNOS using tools like AutoDock .
- Dose-Response Studies : Re-test compounds under standardized conditions (e.g., IC50 determination in cell cultures) .
Basic: What biological targets are associated with triazolo[1,2-a]pyridazine scaffolds?
Methodological Answer:
These scaffolds exhibit activity against:
- Inducible Nitric Oxide Synthase (iNOS) : Potent inhibition (IC50 <10 µM) in anti-inflammatory studies .
- HIV-1 : As non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
- Anxiolytic/Cardiovascular Targets : Via modulation of GPCRs .
Advanced: How can DFT aid in designing triazolo[1,2-a]pyridazine-based inhibitors?
Methodological Answer:
Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals predicts thermochemical properties (e.g., atomization energies within 2.4 kcal/mol accuracy) . For inhibitor design:
- Calculate binding energies of derivatives with target active sites.
- Optimize substituent electronic profiles (e.g., electron-withdrawing groups for enhanced iNOS affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
